2,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
The core structure features a pyrido[2,3-d]pyrimidin-4-one scaffold, substituted at position 3 with a 4-aminophenyl group. The benzamide moiety at the N-position is further modified with 2,4-dimethoxy substituents, which may enhance solubility and modulate electronic interactions with biological targets.
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-25-21-19(5-4-12-24-21)23(29)27(14)16-8-6-15(7-9-16)26-22(28)18-11-10-17(30-2)13-20(18)31-3/h4-13H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEBKQGSXWMVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by cyclization to form the pyridopyrimidine core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyridopyrimidine core, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation. The pyridopyrimidine core is known to interact with the active sites of these enzymes, blocking their activity and thereby inhibiting cell growth. This mechanism is particularly relevant in the context of cancer treatment, where the compound can inhibit tyrosine kinases, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
Substituent Effects on Lipophilicity :
- The 2,4-dimethoxy substitution in the target compound likely reduces lipophilicity (logP ~3.5) compared to halogenated analogs (e.g., 3-chloro, 4-bromo; logP >4). This may improve aqueous solubility but reduce membrane permeability .
- Ethoxy (logP ~3.9) and methyl groups (logP ~3.8) moderately increase lipophilicity relative to methoxy, balancing solubility and bioavailability .
Methoxy vs. Ethoxy: Ethoxy’s larger size may sterically hinder interactions compared to methoxy, though its electron-donating nature could stabilize π-π stacking in hydrophobic pockets .
Core Modifications: All compounds retain the 2-methyl-4-oxo-pyrido[2,3-d]pyrimidinone core, critical for mimicking ATP in kinase inhibition. Minor variations (e.g., fluorination at the phenyl ring in ) may fine-tune selectivity.
Research Findings and Implications
- Kinase Inhibition Potential: Analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) demonstrate kinase inhibitory activity, suggesting the target compound may share similar mechanisms.
- ADME Profiles : The 2,4-dimethoxy group’s balance of solubility and moderate logP aligns with oral drug candidate criteria, contrasting with highly lipophilic halogenated derivatives .
- Synthetic Feasibility: and highlight efficient synthetic routes for pyrido-pyrimidinones via coupling reactions, supporting scalability for further studies.
Biological Activity
Overview
The compound 2,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C20H22N4O3
- Molecular Weight: 366.42 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Disruption of DNA Synthesis: It may interfere with DNA synthesis or repair mechanisms in rapidly dividing cells.
- Antioxidant Activity: Some studies suggest that related compounds possess antioxidant properties that can protect cells from oxidative stress.
Anticancer Properties
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | HCT116 | 1.8 | CDK9 Inhibition |
These findings suggest that this compound may similarly exhibit potent anticancer activity through analogous pathways.
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines are recognized for their antimicrobial properties. Preliminary studies have demonstrated that derivatives can effectively inhibit the growth of various bacterial strains. The structural features of these compounds contribute to their ability to disrupt microbial cell functions.
Mechanisms of Antimicrobial Activity:
- Inhibition of Kinases: The compound may act as an inhibitor of specific kinases involved in microbial cell proliferation.
- Disruption of Cell Membrane Integrity: It could interfere with microbial cell membrane functions.
Case Studies and Research Findings
-
Anticancer Activity:
- A study evaluated the efficacy of related pyrido[2,3-d]pyrimidine derivatives against cancer cell lines and reported significant inhibition of cell growth at micromolar concentrations.
-
Antimicrobial Efficacy:
- Research demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a pyrido[2,3-d]pyrimidine precursor (e.g., 2-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine) with a benzoyl chloride derivative (e.g., 2,4-dimethoxybenzoyl chloride) in dichloromethane or DMF under reflux .
- Step 2 : Cyclization at high temperatures (e.g., 250°C) in solvents like diphenyl oxide/biphenyl mixtures to form the fused heterocyclic core .
- Critical Parameters : Base catalysts (e.g., triethylamine), solvent polarity, and temperature control are essential for optimizing purity (>95%) and yield (reported 60-75%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 2,4-positions) and pyrido-pyrimidine core .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 461.2) and fragmentation patterns .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, incubation time) to isolate variables .
- Structural Analysis : Use X-ray crystallography or DFT calculations to confirm stereochemical consistency, as minor conformational changes (e.g., methoxy group orientation) alter target binding .
- Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for anticancer assays) to mitigate batch-to-batch variability .
Q. What strategies are effective for identifying the molecular targets and mechanisms of action of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
- Cellular Pathway Mapping : Combine RNA-seq and proteomics to track downstream effects (e.g., apoptosis markers like caspase-3 activation) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes within catalytic pockets (e.g., ATP-binding sites of kinases) .
Q. How can the pharmacokinetic (PK) profile of this compound be optimized for in vivo studies?
- Methodological Answer :
- ADMET Predictions : Use SwissADME or ADMETLab to model logP (target <5), solubility (>50 µM), and CYP450 interactions .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma half-life or use co-solvents (e.g., DMSO:PBS) for better aqueous stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
